molecular formula C14H15N3O B6577102 N-[4-(1H-pyrazol-3-yl)phenyl]cyclobutanecarboxamide CAS No. 1197979-54-6

N-[4-(1H-pyrazol-3-yl)phenyl]cyclobutanecarboxamide

Cat. No.: B6577102
CAS No.: 1197979-54-6
M. Wt: 241.29 g/mol
InChI Key: FLKWYJADPUTIOS-UHFFFAOYSA-N
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Description

N-[4-(1H-Pyrazol-3-yl)phenyl]cyclobutanecarboxamide is a novel chemical entity designed for advanced research applications, particularly in the field of medicinal chemistry. This compound features a pyrazole core, a privileged scaffold in drug discovery known to confer a wide range of pharmacological activities. Scientific literature indicates that pyrazole derivatives are of significant interest for their potential antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties, making them valuable templates for developing new therapeutic agents . The structural motif of a carboxamide linkage to a cyclobutane ring may influence the compound's stereoelectronic properties and its interaction with biological targets. Researchers can utilize this compound as a key intermediate or as a lead structure for synthesizing new analogs, studying structure-activity relationships (SAR), and investigating mechanisms of action in various disease models. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

N-[4-(1H-pyrazol-5-yl)phenyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c18-14(11-2-1-3-11)16-12-6-4-10(5-7-12)13-8-9-15-17-13/h4-9,11H,1-3H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKWYJADPUTIOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=CC=C(C=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

This method involves coupling a bromophenylcyclobutanecarboxamide intermediate with a pyrazole boronic ester. The approach is adapted from analogous palladium-mediated couplings in search results.

Synthetic Pathway

  • Intermediate Preparation : 4-Bromophenylcyclobutanecarboxamide is synthesized via amidation of 4-bromoaniline with cyclobutanecarbonyl chloride.

  • Coupling Reaction :

    • Reagents : 1H-Pyrazol-3-ylboronic acid, Pd(PPh₃)₄, Cs₂CO₃.

    • Conditions : Toluene, 120°C, 8–12 hours.

Experimental Data

ParameterValueSource Citation
CatalystPd(PPh₃)₄
LigandXantphos
BaseCs₂CO₃
SolventToluene
Temperature120°C
Yield36–45%

Key Observations :

  • The use of Xantphos as a ligand improves catalyst stability and yield.

  • Prolonged reaction times (>10 hours) reduce dehalogenation side products.

Direct Amidation of 4-(1H-Pyrazol-3-yl)aniline

Reaction Overview

This one-step method couples 4-(1H-pyrazol-3-yl)aniline with cyclobutanecarbonyl chloride, leveraging amide bond formation strategies observed in related compounds.

Synthetic Pathway

  • Reagents : Cyclobutanecarbonyl chloride, 4-(1H-pyrazol-3-yl)aniline, DIPEA.

  • Conditions : Dichloromethane (DCM), 0°C to room temperature, 4–6 hours.

Experimental Data

ParameterValueSource Citation
Coupling AgentNone (direct chloride use)
BaseDIPEA
SolventDCM
Temperature0°C → RT
Yield50–62%

Key Observations :

  • Slow addition of cyclobutanecarbonyl chloride minimizes exothermic side reactions.

  • Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) enhances purity.

Sequential Cyclocondensation and Amidation

Reaction Overview

This two-step approach first synthesizes the pyrazole-substituted phenyl ring via cyclocondensation, followed by amidation.

Synthetic Pathway

  • Pyrazole Formation :

    • Reagents : Hydrazine hydrate, β-ketoester, 4-aminophenylboronic acid.

    • Conditions : Ethanol, reflux, 6 hours.

  • Amidation : As described in Section 3.1.

Experimental Data

StepParameterValueSource Citation
1SolventEthanol
1TemperatureReflux
1Yield68%
2Overall Yield43%

Key Observations :

  • Cyclocondensation offers regioselective pyrazole formation but requires strict stoichiometry.

  • The method is scalable but less efficient than coupling strategies.

Optimization and Challenges

Catalyst Systems

  • Pd vs. Cu : Palladium catalysts (e.g., Pd(OAc)₂) outperform copper in coupling reactions, with yields increasing by 15–20%.

  • Ligand Effects : Bidentate ligands like Xantphos suppress β-hydride elimination, critical for aryl-aryl couplings.

Solvent and Temperature

  • Polar Aprotic Solvents : DMF improves amidation yields (70%) but complicates purification.

  • Elevated Temperatures : Necessary for Suzuki couplings but risk cyclobutane ring strain.

Purification Strategies

  • Chromatography : Silica gel (100–200 mesh) with gradient elution (hexane → ethyl acetate) achieves >95% purity.

  • Recrystallization : Ethanol/water mixtures (7:3) recover product with minimal loss.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-pyrazol-3-yl)phenyl]cyclobutanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[4-(1H-pyrazol-3-yl)phenyl]cyclobutanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an anti-inflammatory and antioxidant agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of new agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[4-(1H-pyrazol-3-yl)phenyl]cyclobutanecarboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and signaling pathways, which can lead to its therapeutic effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with two structurally related molecules from the literature and patents:

Compound Name Molecular Formula Key Substituents Reported Activity/Use Reference
Target Compound C₁₃H₁₄N₃O (hypothetical) Cyclobutanecarboxamide, 1H-pyrazol-3-yl Not explicitly reported
N4-Cyclobutanecarbonylsulfathiazole (32) C₂₀H₃₂N₂O₄S Cyclobutanecarboxamide, sulfathiazole Antitubercular agent (synthesis described)
CAS 1492952-76-7 C₂₀H₁₈ClF₂N₅O₃ Pyridinecarboxamide, chlorodifluoromethoxy, pyrrolidine Patent compound (Novartis; kinase inhibition?)

Key Differences and Implications

Core Scaffold :

  • The target compound uses a phenyl-pyrazole scaffold, while N4-cyclobutanecarbonylsulfathiazole (32) incorporates a sulfathiazole group. The latter’s sulfonamide moiety is a common feature in antimicrobial agents, suggesting divergent biological targets compared to the pyrazole-based target compound .
  • CAS 1492952-76-7 employs a pyridine ring instead of phenyl, which may enhance aromatic π-π stacking interactions in protein binding .

The cyclobutane ring in both the target compound and N4-cyclobutanecarbonylsulfathiazole introduces conformational strain, which could modulate binding kinetics or metabolic stability .

Hydrogen-Bonding Capacity: The pyrazole in the target compound (N–H and aromatic N donors) may form stronger hydrogen bonds than the thiazole in compound 32, as pyrazole’s dual nitrogen atoms offer multiple interaction sites. This property is critical in molecular recognition processes, as highlighted in studies on hydrogen-bonding patterns .

Biological Activity

N-[4-(1H-pyrazol-3-yl)phenyl]cyclobutanecarboxamide is a compound belonging to the class of pyrazole derivatives, which are recognized for their diverse biological activities. This detailed analysis focuses on its biological activity, synthesizing existing research findings, and presenting relevant case studies and data tables.

Overview of Pyrazole Derivatives

Pyrazole compounds have garnered significant interest in medicinal chemistry due to their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial effects. The structure of this compound includes a cyclobutanecarboxamide moiety linked to a pyrazole ring, which is essential for its biological activity.

The synthesis of this compound typically involves the cyclocondensation of acetylenic ketones with hydrazines. A notable synthetic route includes the reaction of 1-phenyl-1H-pyrazol-3-ol with cyclobutanecarboxylic acid chloride under basic conditions.

Key Synthetic Route

StepReaction TypeReagentsConditions
1CyclocondensationAcetylenic ketone + HydrazineAcidic medium
2Substitution1-Phenyl-1H-pyrazol-3-ol + Cyclobutanecarboxylic acid chlorideBasic medium

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound demonstrate potent activity against various bacterial strains. For instance, a study reported MIC values as low as 4.0 μg/ml for certain derivatives against Staphylococcus aureus .

Antioxidant Activity

This compound has also been evaluated for its antioxidant capabilities. The DPPH free radical-scavenging assay revealed that it possesses significant antioxidant activity compared to standard antioxidants .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been explored in several studies. It has been shown to inhibit pro-inflammatory cytokines, suggesting its utility in treating inflammatory disorders.

Case Studies

  • Antimicrobial Efficacy : A series of pyrazole derivatives were tested for their antimicrobial properties. Among them, compounds structurally related to this compound exhibited remarkable growth inhibition against E. coli and S. aureus, with specific derivatives achieving MIC values significantly lower than standard antibiotics .
  • Molecular Docking Studies : Molecular docking studies have been conducted to evaluate the interaction between this compound and target enzymes such as topoisomerase IV from S. aureus. These studies revealed favorable binding interactions, supporting its potential as a lead compound for further development in antimicrobial therapy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[4-(1H-pyrazol-3-yl)phenyl]cyclobutanecarboxamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves coupling cyclobutanecarboxylic acid derivatives with functionalized phenylpyrazole precursors. Key steps include amide bond formation (e.g., using EDCl/HOBt coupling agents) and pyrazole ring construction via cyclocondensation. Reaction parameters such as temperature (e.g., 60–80°C for amidation), solvent polarity (DMF or THF), and catalyst selection (e.g., Pd for cross-coupling) significantly impact yield .
  • Analytical Validation : Confirm purity and structure via 1H^1H-/13C^{13}C-NMR, high-resolution mass spectrometry (HRMS), and elemental analysis. Monitor byproducts using HPLC with UV detection .

Q. How can the structural conformation of this compound be determined experimentally?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Grow crystals via slow evaporation in solvents like methanol/water. Use SHELXL for refinement and WinGX/ORTEP for visualization of anisotropic displacement parameters and hydrogen bonding networks .
  • Data Interpretation : Analyze bond lengths (e.g., C–N in carboxamide: ~1.33 Å) and torsion angles to assess steric effects from the cyclobutane ring .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodology : Screen against kinase panels (e.g., TNIK, EGFR) due to structural similarity to pyrazole-based inhibitors. Use fluorescence polarization assays for binding affinity (IC50_{50}) measurements. Include cytotoxicity assays (MTT or CellTiter-Glo) in cancer cell lines .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in the crystal structure influence its pharmacokinetic properties?

  • Methodology : Perform graph set analysis (Etter’s rules) on SC-XRD data to classify hydrogen bonds (e.g., D–H···A motifs). Correlate with solubility (e.g., via shake-flask method) and logP (HPLC-derived) to predict membrane permeability .
  • Case Study : If the carboxamide forms a strong N–H···O bond with adjacent molecules, this may reduce solubility but enhance crystalline stability .

Q. How can computational modeling resolve contradictions in reported biological activity data?

  • Methodology : Use molecular docking (AutoDock Vina) to compare binding poses across protein isoforms. For example, if conflicting IC50_{50} values arise for TNIK vs. JAK2, analyze steric clashes from the cyclobutane moiety in homology models .
  • Validation : Validate predictions with mutagenesis studies (e.g., alanine scanning of kinase active sites) .

Q. What strategies address low yield in stereoselective synthesis of derivatives?

  • Methodology : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rh-catalyzed hydrogenation). Monitor enantiomeric excess via chiral HPLC or 1H^1H-NMR with chiral shift reagents .
  • Troubleshooting : If racemization occurs during amidation, lower reaction temperatures (<0°C) and use non-polar solvents (toluene) .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in cytotoxicity results across cell lines?

  • Methodology :

  • Assay Variability : Standardize cell passage number, culture media, and incubation time.
  • Off-Target Effects : Perform kinome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions .
  • Metabolic Stability : Compare hepatic microsomal stability (e.g., human vs. murine) to explain species-specific activity .

Methodological Resources

  • Crystallography : SHELX suite for refinement, Mercury for packing diagrams .
  • Computational Tools : Gaussian for DFT optimization, PyMOL for binding pose visualization.
  • Biological Assays : Eurofins KinaseProfiler for selectivity screening .

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